[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEWMJZTRADXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2044706-92-3 | |
| Record name | Hydrazine, [(3,4-difluorophenyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-43-6 | |
| Record name | Hydrazine, [(3,4-difluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Diazotization-Reduction Route (Most Common and Industrially Favored)
Step 1: Diazotization of Aromatic Amine
- The aromatic amine, such as 3,4-difluoroaniline , is dissolved in hydrochloric acid.
Sodium nitrite solution is added dropwise at low temperatures (0–10°C) to generate the corresponding diazonium salt:
$$
\text{ArNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{ArN}2^+ \text{Cl}^- + \text{NaCl} + \text{H}2\text{O}
$$Maintaining low temperature prevents decomposition and side reactions.
Step 2: Reduction of Diazonium Salt to Hydrazine Derivative
- The diazonium salt solution is then subjected to reduction using a suitable reductant, such as tin(II) chloride (SnCl₂) or sodium metabisulfite , under controlled conditions (0–10°C).
The reduction converts the diazonium salt into the hydrazine derivative:
$$
\text{ArN}2^+ \text{Cl}^- + \text{SnCl}2 \rightarrow \text{ArNHNH}_2 + \text{byproducts}
$$The process is optimized for short reaction times (~30 minutes) and high yields (>98%).
Step 3: Hydrochloride Salt Formation and Purification
- The resulting hydrazine is precipitated as its hydrochloride salt by adjusting pH or directly by adding hydrochloric acid.
- The product is then filtered, washed, and dried to obtain high-purity [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride .
Alternative Methods
- Direct Reduction of Fluoroaromatic Precursors: Some approaches involve reduction of fluorinated aromatic nitriles or chlorides, but these are less favored due to harsher conditions and lower yields.
- One-Pot Processes: Recent innovations suggest combining diazotization and reduction in a single vessel ("one-pot" synthesis), reducing process steps and contamination risks.
Optimization and Process Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature during diazotization | 0–10°C | Critical for stability of diazonium salts |
| Reducing agent | Tin(II) chloride or sodium metabisulfite | Tin chloride offers faster reduction; sodium metabisulfite is safer and cost-effective |
| Reaction time | 0.5–2 hours | Shorter times improve efficiency and reduce side reactions |
| pH during reduction | 7–9 | Maintains optimal reduction conditions |
| Purification | Filtration, washing with hydrochloric acid | Ensures high purity (>98%) |
Research Findings and Data Tables
Research indicates that employing sodium metabisulfite as the reductant under mild conditions (20°C, pH 7) significantly enhances yield and purity, with yields exceeding 98%. The process is scalable, with industrial yields reported over 75%, and purity suitable for pharmaceutical applications.
| Study/Patent | Raw Material | Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| CN101157637A | 3,4-dimethyl phenyl hydrazine | Sodium metabisulfite | 10–35°C, pH 7–9 | >98 | >98 | High purity, low cost |
| CN101209980A | 4-Trifluoromethyl aniline | SnCl₂ | 0–10°C, pH 7 | 75–80 | >98 | Suitable for large scale |
Notes on Industrial Scale-up
- Temperature Control: Precise control at low temperatures (0–10°C) minimizes side reactions.
- Reagent Purity: High-purity reagents ensure consistent product quality.
- Reaction Time: Shortened reaction times (~30 minutes) reduce operational costs.
- Purification: Use of hydrochloric acid washes and filtration ensures high purity and removal of impurities.
Summary of Key Preparation Methodology
- Starting Material: Aromatic amine with fluorine substituents (e.g., 3,4-difluoroaniline).
- Diazotization: Conducted at 0–10°C with sodium nitrite in hydrochloric acid.
- Reduction: Performed at 0–10°C with tin(II) chloride or sodium metabisulfite.
- Salt Formation & Purification: Hydrochloride salt obtained via filtration and washing with hydrochloric acid.
- Yield & Purity: Optimized processes achieve yields >75% with purity >98%.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview
The compound is recognized for its potential in synthesizing various pharmaceutical agents, especially those targeting cancer and infectious diseases. Its unique structure allows it to interact with biological pathways effectively.
Case Studies
- Anticancer Activity : Research indicates that derivatives of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride exhibit significant cytotoxic effects against cancer cell lines. Molecular docking studies have shown promising binding affinities with enzymes involved in cancer pathways, suggesting its utility as a therapeutic agent .
- Biological Activity : The compound has been explored for its pharmacological properties, including enzyme inhibition and metabolic pathway modulation .
Analytical Chemistry
Applications
In analytical chemistry, [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride serves as a reagent for detecting and quantifying carbonyl compounds. Its effectiveness in various analytical methods enhances the reliability of chemical analyses.
| Method | Application |
|---|---|
| Spectrophotometry | Quantification of carbonyl compounds |
| Chromatography | Separation and analysis of complex mixtures |
Material Science
Development of New Materials
The compound is being investigated for its role in developing advanced materials such as polymers and coatings. Its incorporation can enhance properties like durability and chemical resistance.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Increased thermal stability |
| Coatings | Improved corrosion resistance |
Agricultural Chemistry
Agrochemical Formulation
[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride is utilized in formulating agrochemicals, including herbicides and fungicides. Its application contributes to effective pest management solutions.
| Agrochemical Type | Functionality |
|---|---|
| Herbicides | Weeding control |
| Fungicides | Prevention of fungal infections |
Biochemical Research
Enzyme Inhibition Studies
Researchers employ [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride in studies related to enzyme inhibition and metabolic pathways. This research aids in understanding the mechanisms of action within biological systems.
Summary of Research Findings
The following table summarizes key research findings related to the applications of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride:
Mechanism of Action
The mechanism of action of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence reactivity and applications.
Key Observations :
- Fluorine Position : 3,4-Difluoro substitution (target compound) offers balanced electronic effects, favoring nucleophilic reactions compared to 2,4-difluoro analogs, which show steric challenges .
- Methoxy vs. Fluoro : Methoxy groups increase solubility but reduce metabolic stability compared to fluorine .
- Chlorine/Trifluoromethyl : Strong electron-withdrawing groups enhance reactivity in electrophilic substitutions but limit versatility in drug synthesis .
Key Observations :
- The target compound’s synthesis involves low-temperature reactions to mitigate instability, whereas methoxy or trifluoromethyl analogs tolerate higher temperatures .
- Higher yields (80%) are achieved in cyclization reactions (e.g., pyrazolobenzothiazines) due to favorable electronic effects of 3,4-difluoro groups .
Biological Activity
[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 194.61 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and various organic solvents. The presence of difluorophenyl groups suggests enhanced reactivity and potential biological interactions compared to other hydrazine derivatives .
While the specific mechanisms of action for [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride are not extensively documented, hydrazine derivatives are known to interact with carbonyl groups in proteins, forming hydrazones. This reaction can be pivotal in protein modification or labeling, which is crucial for proteomics and medicinal chemistry applications.
Biological Activity Overview
Research has indicated various biological activities associated with hydrazine derivatives, including:
- Antiproliferative Activity : Studies have shown that certain hydrazine compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to [(3,4-Difluorophenyl)methyl]hydrazine have demonstrated IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Properties : Some derivatives have been tested for their antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .
- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated in vitro, yielding promising results with low cytotoxicity profiles while maintaining efficacy against target cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related hydrazine compounds. Below are key findings from notable research:
Notable Research Insights
- Anticancer Activity : A study highlighted that certain hydrazine derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1 μM .
- Microtubule Destabilization : Research indicated that some hydrazines act as microtubule-destabilizing agents, which is a critical mechanism in cancer therapy as it disrupts cell division processes .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the hydrazine structure can significantly influence biological activity, suggesting avenues for the development of more potent derivatives .
Q & A
Q. What are the established synthetic routes for [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride, and how can intermediates be characterized?
Methodological Answer: A common approach involves multi-step reactions starting with 2,3-difluorobenzaldehyde. For example:
- Step 1: Reductive amination of 2,3-difluorobenzaldehyde with methylamine under hydrogenation (e.g., using NaBH₄ or catalytic hydrogenation) to form the benzylamine intermediate.
- Step 2: Hydrazine substitution: Reacting the benzylamine derivative with hydrazine hydrate in acidic conditions (HCl) to yield the hydrazine hydrochloride salt .
Characterization: - NMR Spectroscopy: Analyze H and C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons).
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular ion peaks matching the expected molecular weight (e.g., C₇H₉F₂N₂Cl).
- HPLC Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. How can solubility and stability be optimized for [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride in aqueous and organic solvents?
Methodological Answer:
- Solubility Testing:
- Stability Protocols:
Q. What spectroscopic techniques are critical for confirming the structure of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride?
Methodological Answer:
- F NMR: Identify fluorine environments; expect two distinct signals for the 3- and 4-fluorine substituents (δ ≈ –110 to –120 ppm).
- IR Spectroscopy: Detect N–H stretches (3100–3300 cm⁻¹ for hydrazine) and C–F vibrations (1100–1250 cm⁻¹).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and analyze unit cell parameters .
Advanced Research Questions
Q. How can reaction mechanisms involving [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride in heterocyclic synthesis be elucidated?
Methodological Answer:
- Fischer Indole Synthesis: React with ketones (e.g., cyclohexanone) in acidic conditions (HCl/EtOH) to form indole derivatives. Monitor intermediates via LC-MS and propose mechanisms using DFT calculations for transition-state analysis .
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants for hydrazine deprotonation or nucleophilic attack steps .
Q. How should researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification:
- Contradictory NMR Peaks:
- Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation in hydrazine groups).
- Isotopic Labeling: Synthesize N-labeled analogs to clarify coupling patterns .
Q. What strategies improve yield and scalability in large-scale synthesis of [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride?
Methodological Answer:
- Process Optimization:
- Catalysis: Screen transition-metal catalysts (e.g., Pd/C) for reductive amination efficiency.
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and reduce reaction time .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and recover HCl via distillation .
Q. How is [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride applied in medicinal chemistry for drug discovery?
Methodological Answer:
- Target Synthesis:
- Antimicrobial Agents: Couple with β-lactam scaffolds to enhance bioactivity against resistant strains (MIC testing required).
- CNS Drug Intermediates: Functionalize via Buchwald-Hartwig amination to access dopamine receptor modulators .
- ADMET Profiling: Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize lead compounds .
Q. What safety protocols are essential for handling [(3,4-Difluorophenyl)methyl]hydrazine hydrochloride in the laboratory?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and reactions.
- Spill Management: Neutralize with 5% acetic acid, then adsorb with vermiculite.
- Toxicity Mitigation: Monitor airborne exposure via OSHA Method 5008 (hydrazine derivatives) and enforce a 1 ppm ceiling limit .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
